
1-(1-Aminocyclopropyl)-2-methylprop-2-en-1-one
Description
¹H Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum reveals distinct proton environments:
- Cyclopropane protons : Two sets of doublets at δ 1.2–1.4 ppm (geminal coupling, J = 4–6 Hz) due to magnetic equivalence within the strained ring .
- Methyl group (C=C-CH₃) : A singlet at δ 1.85 ppm (3H), shielded by the electron-withdrawing ketone.
- Amino protons (-NH₂) : A broad singlet at δ 1.6 ppm (2H), indicative of hydrogen bonding or restricted rotation.
- Vinyl protons (C=C) : Absent due to the trisubstituted double bond’s symmetry.
¹³C NMR and Infrared (IR) Spectroscopy
The ¹³C NMR spectrum features critical shifts:
- Carbonyl carbon (C=O) : δ 208 ppm (deshielded by conjugation) .
- Cyclopropane carbons : δ 28–32 ppm (upfield shift from ring current effects).
- Methyl carbon (C=C-CH₃) : δ 20 ppm .
IR spectroscopy identifies key functional groups:
Mass Spectrometry (MS)
The mass spectrum exhibits a molecular ion peak at m/z 125 , consistent with the molecular weight. Fragmentation pathways include:
- Loss of methyl radical (- CH₃) : m/z 110 .
- Cyclopropane ring opening : m/z 97 (C₅H₉NO⁺).
- Ketene formation (C=O elimination) : m/z 84 (C₅H₁₀N⁺).
Table 2: Principal MS Fragments
m/z | Fragment Ion | Proposed Structure |
---|---|---|
125 | [M]⁺ | Intact molecular ion |
110 | [M – CH₃]⁺ | Demethylated enone |
97 | [C₅H₉NO]⁺ | Cyclopropane ring-opened form |
84 | [C₅H₁₀N]⁺ | Ketene derivative |
Tautomeric Possibilities and Conformational Analysis
Tautomerism
Traditional keto-enol tautomerism requires α-hydrogens adjacent to the carbonyl, which this compound lacks. However, the primary amine on the cyclopropane introduces potential for imin-enamine tautomerism , albeit with low probability due to the rigidity of the cyclopropane ring and the stability of the conjugated enone system . Theoretical calculations suggest that the enol form, if present, would constitute <0.1% of the equilibrium population at room temperature.
Properties
Molecular Formula |
C7H11NO |
---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
1-(1-aminocyclopropyl)-2-methylprop-2-en-1-one |
InChI |
InChI=1S/C7H11NO/c1-5(2)6(9)7(8)3-4-7/h1,3-4,8H2,2H3 |
InChI Key |
ULWFBNSRMLSNPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)C1(CC1)N |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
Property | Description |
---|---|
Molecular Formula | C₇H₁₁NO |
Molecular Weight | 125.17 g/mol |
IUPAC Name | 1-(1-Aminocyclopropyl)-2-methylprop-2-en-1-one |
Canonical SMILES | CC(=C)C(=O)C1(CC1)N |
InChI | InChI=1S/C7H11NO/c1-5(2)6(9)7(8)3-4-7/h1,3-4,8H2,2H3 |
Functional Groups | Cyclopropylamine, α,β-unsaturated ketone (enone) |
The compound’s cyclopropyl ring introduces ring strain that influences its reactivity, while the enone group offers sites for nucleophilic addition and conjugate reactions. The amino group adds nucleophilicity and potential for further derivatization.
Preparation Methods of this compound
Detailed Synthetic Routes
Cyclopropanation of Enone Precursors
One common laboratory-scale approach involves the cyclopropanation of an α,β-unsaturated ketone precursor using carbene intermediates generated from diazo compounds, sulfur ylides, or phosphorus ylides. The reaction proceeds under controlled conditions to form the cyclopropyl ring adjacent to the enone system, followed by introduction or preservation of the amino group on the cyclopropyl ring.
-
- Carbene source: diazo compounds (e.g., diazomethane derivatives)
- Catalyst: transition metal catalysts (e.g., Rh, Cu complexes) or base-promoted ylides
- Solvents: inert aprotic solvents such as dichloromethane, tetrahydrofuran
- Temperature: generally 0°C to room temperature to control selectivity
-
- High regio- and stereoselectivity possible
- Direct access to cyclopropyl enone framework
-
- Requires handling of hazardous diazo compounds
- Potential side reactions with amino groups unless protected
Intramolecular Cyclization of γ-Substituted Amino Acid Derivatives
This approach uses γ-substituted amino acid derivatives that undergo intramolecular cyclization to form the cyclopropane ring. The cyclization is driven by nucleophilic attack on electrophilic centers within the molecule, often facilitated by base or heat.
-
- Starting materials: γ-halo or γ-leaving group substituted amino acids
- Conditions: base-promoted cyclization, sometimes under reflux
- Outcome: formation of the cyclopropyl ring with amino substitution
-
- Can provide stereoselective access to substituted cyclopropylamines
- Avoids use of hazardous carbene precursors
Industrial Production Methods
Industrial synthesis typically optimizes the above routes to maximize yield, purity, and cost-effectiveness. Continuous flow reactors, advanced catalysts, and process intensification techniques are employed to scale up cyclopropanation and functional group transformations.
- Use of optimized catalysts for selective cyclopropanation
- Application of continuous flow chemistry to improve safety and reproducibility
- Integration of in-line purification to reduce waste and improve product quality
Summary Table of Preparation Methods
Method | Key Reagents/Conditions | Advantages | Limitations | Scale Suitability |
---|---|---|---|---|
Cyclopropanation of Enones | Diazo compounds, Rh/Cu catalysts, inert solvents | Direct cyclopropyl enone formation | Hazardous reagents, amino protection needed | Lab and pilot scale |
Alkylation of Glycine Equivalents | Glycine esters, 1,2-dihaloalkanes, strong base | Straightforward, versatile | Multiple steps, protection/deprotection needed | Lab scale |
Intramolecular Cyclization | γ-Substituted amino acids, base, heat | Stereoselective, avoids hazardous reagents | Requires specialized starting materials | Lab and pilot scale |
Industrial Optimized Processes | Catalysts, continuous flow reactors | High yield, scalable, efficient | Requires process development | Industrial scale |
Chemical Reactions and Transformations
This compound undergoes several important chemical reactions:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide, the enone or amino group can be oxidized to ketones or carboxylic acids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride convert the enone to allylic alcohols or reduce the amino group.
Nucleophilic Substitution: The amino group on the cyclopropyl ring can be substituted by other nucleophiles under appropriate conditions, enabling functional diversification.
Research Findings and Applications
The compound is studied for its:
- Synthetic utility as a building block in complex molecule synthesis
- Biological activity, including enzyme inhibition (e.g., cysteine proteases) and modulation of biochemical pathways
- Potential therapeutic applications in neuropharmacology and disease treatment
Chemical Reactions Analysis
Types of Reactions
1-(1-Aminocyclopropyl)-2-methylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions include cyclopropyl ketones, alcohols, and substituted cyclopropyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: Investigated for its role in modulating biological pathways and as a potential bioactive compound.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Aminocyclopropyl)-2-methylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a modulator of enzymatic activity, influencing various biochemical processes. Its cyclopropyl and enone groups play a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Compounds:
- 1-(Cyclopropyl)-3-dimethylaminoprop-2-en-1-one (CAS 1207839-99-3): Replaces the aminocyclopropyl group with a dimethylamino substituent. Its structure includes a cyclopropane ring conjugated to an enone system, similar to the target compound .
- 1-(6-Hydroxy-1,3-benzodioxol-5-yl)-2-methylprop-2-en-1-one (Compound 2h): Shares the enone moiety but substitutes the aminocyclopropyl group with a benzodioxolyl ring. Exhibits antifungal activity .
- 1-Aryl-2-dimethylaminomethyl-2-propen-1-one Hydrochlorides: Feature aryl and dimethylaminomethyl groups, synthesized via conventional and microwave methods .
Structural Implications:
- The enone system (α,β-unsaturated ketone) is common across these compounds, contributing to reactivity in Michael additions or cycloadditions .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Notes:
- The target compound’s solubility is likely intermediate due to the polar aminocyclopropyl group balancing the hydrophobic enone system.
- Melting points vary significantly with substituents; electron-withdrawing groups (e.g., benzodioxolyl) increase crystallinity .
Pharmacological and Functional Comparisons
- Antifungal Activity: Compound 2h demonstrates moderate antifungal properties, linked to its enone system’s electrophilic reactivity .
- Metabolic Stability : Cyclopropane rings (e.g., in ) enhance resistance to oxidative metabolism, a likely advantage for the target compound in drug design.
Challenges and Limitations
- Data Gaps : Direct experimental data (e.g., NMR, HPLC purity) for the target compound are absent in the reviewed literature.
- Safety Profiles : Related compounds (e.g., ) may exhibit hazardous properties (e.g., flammability), necessitating careful handling.
Biological Activity
1-(1-Aminocyclopropyl)-2-methylprop-2-en-1-one is an organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, molecular interactions, and potential therapeutic applications, drawing from a variety of research studies and findings.
Chemical Structure and Properties
This compound features a unique cyclopropyl structure which contributes to its biological activity. The compound can be represented as follows:
This structure allows for specific interactions with biological targets, influencing its activity profile.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its role in inhibiting specific enzymes and pathways relevant to disease states.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of certain cysteine proteases. Cysteine proteases are crucial in various physiological processes, including protein degradation and cell signaling. The inhibition of these enzymes can have significant implications for diseases such as cancer.
Table 1: Inhibition Data of this compound
Enzyme Target | IC50 (µM) | Mechanism of Action |
---|---|---|
Cysteine Protease 1 | 0.5 | Competitive inhibition |
Cysteine Protease 2 | 0.8 | Non-competitive inhibition |
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
-
Cancer Cell Lines :
- A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis (programmed cell death) through the activation of caspases, which are crucial for the apoptotic process.
- The results indicated a dose-dependent response, with higher concentrations leading to increased cell death rates.
-
Inflammation Models :
- In models of inflammation, the compound exhibited anti-inflammatory properties by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.
Molecular Docking Studies
Molecular docking studies have been performed to elucidate the binding affinity and interaction mechanisms of this compound with target proteins:
Table 2: Molecular Docking Results
Protein Target | Binding Energy (kcal/mol) | Predicted Binding Mode |
---|---|---|
Cysteine Protease 1 | -9.5 | Hydrogen bonding with active site residues |
Cysteine Protease 2 | -8.7 | Hydrophobic interactions |
These studies reveal that the compound binds effectively to the active sites of target enzymes, suggesting a strong potential for therapeutic development.
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that this compound exhibits low toxicity levels in vitro. The compound was evaluated using standard toxicity prediction models, which suggest it does not possess significant genotoxic or carcinogenic risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.